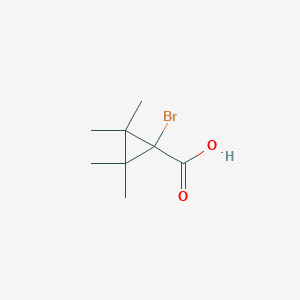
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . This compound is characterized by a cyclopropane ring substituted with bromine and carboxylic acid groups, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid typically involves the bromination of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Analyse Des Réactions Chimiques
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups under suitable conditions. For example, treatment with sodium hydroxide can lead to the formation of the corresponding alcohol.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. For instance, the carboxylic acid group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its cyclopropane ring provides rigidity to the molecular structure, which can enhance binding affinity and selectivity.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid depends on its specific application. In organic synthesis, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In medicinal chemistry, the compound’s cyclopropane ring can interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects.
Comparaison Avec Des Composés Similaires
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
1-Iodo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C8H13BrO2 |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13BrO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H,10,11) |
Clé InChI |
SORXNBIERLSHNH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C(=O)O)Br)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
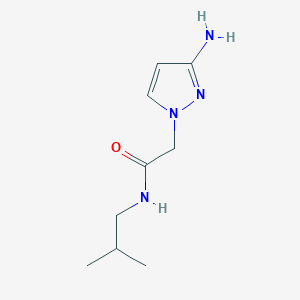
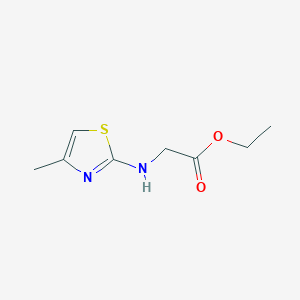
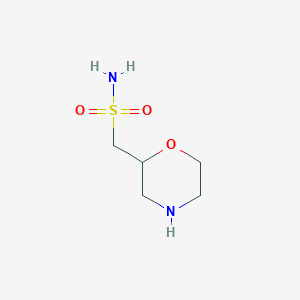
amino}propanoic acid](/img/structure/B13515877.png)

![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)

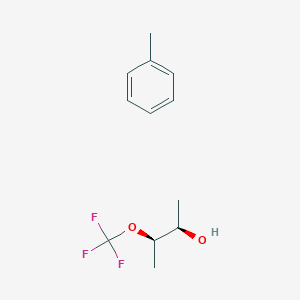
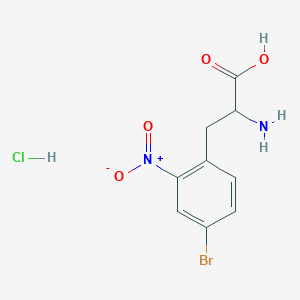
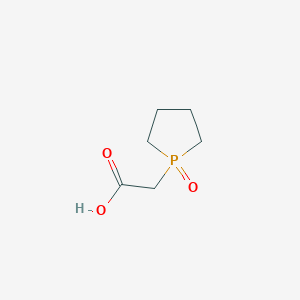
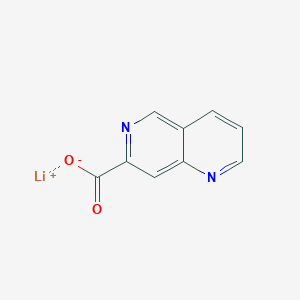
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
